molecular formula C17H23NO5 B12807101 3-(2,3-Dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone CAS No. 5911-88-6

3-(2,3-Dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone

Cat. No.: B12807101
CAS No.: 5911-88-6
M. Wt: 321.4 g/mol
InChI Key: JTXJNCKPWSEGQI-UHFFFAOYSA-N
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Description

3-(2,3-Dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone is a complex organic compound with potential applications in various scientific fields. This compound features a quinolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyridinone ring. The presence of multiple functional groups, including hydroxyl, methoxy, and methyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

    Introduction of the Hydroxyl and Methyl Groups: The 2,3-dihydroxy-3-methylbutyl side chain can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with the quinolinone intermediate.

    Methoxylation: The methoxy groups at positions 4 and 6 can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the side chain can undergo oxidation to form ketones or aldehydes.

    Reduction: The quinolinone core can be reduced to form dihydroquinolinone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-(2,3-dioxo-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone.

    Reduction: Formation of 3-(2,3-dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-1,2-dihydroquinolinone.

    Substitution: Formation of 3-(2,3-dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-(2,3-Dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone can be studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties can be explored for therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of

Properties

CAS No.

5911-88-6

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

3-(2,3-dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methylquinolin-2-one

InChI

InChI=1S/C17H23NO5/c1-17(2,21)14(19)9-12-15(23-5)11-8-10(22-4)6-7-13(11)18(3)16(12)20/h6-8,14,19,21H,9H2,1-5H3

InChI Key

JTXJNCKPWSEGQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CC1=C(C2=C(C=CC(=C2)OC)N(C1=O)C)OC)O)O

Origin of Product

United States

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